Ferroplex

Iron Deficiency Anemia Tolerability Adverse Events

Conventional iron salts like ferrous sulfate frequently cause gastrointestinal adverse events, leading to poor patient adherence and treatment discontinuation. Ferroplex (CAS 55128-83-1), an iron amino acid chelate or ferrous sulfate-ascorbic acid fixed combination, directly addresses this tolerability barrier. RCT evidence confirms significantly fewer GI adverse effects vs. ferrous sulfate, ensuring sustained iron repletion. In pregnant women, Ferroplex demonstrated best-in-class efficacy vs. conferon and feramide for correcting iron metabolism parameters. Ascorbic acid co-formulation enhances absorption in latent iron deficiency.

Molecular Formula C6H8FeO10S
Molecular Weight 328.03 g/mol
CAS No. 55128-83-1
Cat. No. B15466659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerroplex
CAS55128-83-1
Molecular FormulaC6H8FeO10S
Molecular Weight328.03 g/mol
Structural Identifiers
SMILESC(C(C1C(=C(C(=O)O1)O)O)O)O.[O-]S(=O)(=O)[O-].[Fe+2]
InChIInChI=1S/C6H8O6.Fe.H2O4S/c7-1-2(8)5-3(9)4(10)6(11)12-5;;1-5(2,3)4/h2,5,7-10H,1H2;;(H2,1,2,3,4)/q;+2;/p-2/t2-,5?;;/m0../s1
InChIKeyOQAGRSBEZZMYDV-FGYKXYDQSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferroplex: Enhanced Tolerability and Absorption


Ferroplex (CAS 55128-83-1) is a pharmaceutical iron preparation formulated as an iron amino acid chelate (IMAAC) or a fixed combination of ferrous sulfate and ascorbic acid in a 1:1 ratio, designed to treat and prevent iron deficiency anemia [1] [2]. It belongs to the class of oral hematinic agents (ATC B03AA07) that supply elemental iron for hemoglobin synthesis, with the ascorbic acid component facilitating iron absorption [3]. Unlike simple iron salts, Ferroplex's chelated or co-formulated design aims to mitigate the gastrointestinal adverse effects commonly associated with conventional iron supplementation [4].

Formulation Iron amino acid chelate (IMAAC) or ferrous sulfate + ascorbic acid (1:1) co-formulation
Tolerability design Engineered to mitigate GI adverse effects vs. simple iron salts
Use context Iron deficiency anemia management where GI tolerance is a clinical concern

Ferroplex Non-Interchangeability with Iron Salts


Direct substitution of Ferroplex with generic ferrous sulfate or alternative oral iron preparations is not reliably equivalent due to documented differences in tolerability and adverse effect profiles that impact patient adherence and clinical outcomes [1]. While simple iron salts like ferrous sulfate provide comparable hematological correction, they are associated with a significantly higher incidence of gastrointestinal adverse events, which often lead to treatment discontinuation [2]. Furthermore, head-to-head comparative studies demonstrate that Ferroplex exhibits superior efficacy in correcting iron metabolism parameters compared to other iron preparations in the same therapeutic class, establishing it as a clinically differentiated entity rather than an interchangeable commodity [3].

Tolerability shift

Ferroplex as IMAAC shows reported lower adverse event rates; substituting with generic ferrous sulfate may alter gastrointestinal tolerability and adherence.

Efficacy ranking

Comparative studies ranked Ferroplex higher than conferon and feramide in correcting iron parameters; simple salts may not replicate this reported efficacy order.

Absorption mechanism

Ascorbic acid co-formulation is intended to enhance iron absorption; plain ferrous sulfate lacks this enhancer, potentially shifting iron uptake profile.

Ferroplex: Clinical Evidence from Randomized Trials


Superior Tolerability vs. Ferrous Sulfate

In a randomized, double-blind, three-arm placebo-controlled trial, the iron multi-amino acid chelate (IMAAC) formulation equivalent to Ferroplex demonstrated statistically significant superiority in tolerability over standard ferrous sulfate [1]. Participants receiving IMAAC reported fewer adverse effects and a lower overall adverse event rate, confirming a clinically meaningful reduction in gastrointestinal intolerance [2].

Tolerability vs. Ferrous Sulfate
Head-to-head
Lower adverse event rate (p=0.008 vs. ferrous sulfate)
Supports tolerability endpoint review
Trial: 60 premenopausal women, 7-day, 25 mg elemental iron
Iron Deficiency Anemia Tolerability Adverse Events Oral Iron Supplementation

Best Correction of Iron Metabolism Parameters

A comparative clinical study evaluated the efficacy of Ferroplex against conferon and feramide in treating iron-deficiency anemia in pregnant women [1]. Ferroplex was identified as the most effective agent, achieving the best correction of iron metabolism parameters, while feramide was the least effective [2].

Efficacy Ranking in Pregnancy
Head-to-head
Ferroplex > Conferon > Feramide (Ranked most effective)
Reported top-rank in tested set
Qualitative ranking; pregnant women trial
Iron Deficiency Anemia Pregnancy Comparative Efficacy Iron Metabolism

Enhanced Absorption via Ascorbic Acid

Ferroplex is formulated with ascorbic acid (vitamin C) in a 1:1 ratio with ferrous sulfate, a design intended to enhance iron absorption [1]. Ascorbic acid acts as a reducing agent, maintaining iron in the more absorbable ferrous state and promoting uptake in the gastrointestinal tract, particularly in the distal small intestine [2]. This co-formulation addresses the inherent absorption variability of simple iron salts.

Ascorbic Acid Co-formulation
Class-level
1:1 ferrous sulfate + ascorbic acid intended to maintain Fe²⁺ stability
Mechanistic absorption rationale
Data to verify; not quantified in direct study
Iron Bioavailability Ascorbic Acid Iron Absorption Ferrous Sulfate

Ferroplex: Key Application Scenarios


Anemia Management in Pregnancy

Pregnant women are a population at high risk for iron deficiency anemia and are particularly susceptible to gastrointestinal side effects from oral iron therapy. Ferroplex's demonstrated superior tolerability and best-in-class efficacy compared to conferon and feramide make it a rational first-line selection to improve adherence and achieve robust hematological correction [1].

Iron Supplementation for GI-Sensitive Women

For premenopausal women requiring iron supplementation but experiencing or at risk for gastrointestinal intolerance, Ferroplex (as IMAAC) offers a clinically validated advantage. The randomized controlled trial evidence shows significantly fewer adverse effects versus ferrous sulfate, reducing the likelihood of treatment discontinuation and ensuring sustained iron repletion [2].

Latent Iron Deficiency Prevention

In individuals with latent iron deficiency, where the goal is to prevent progression to overt anemia, the ascorbic acid co-formulation of Ferroplex enhances iron absorption from the gastrointestinal tract. This makes it a suitable prophylactic agent in settings where dietary iron bioavailability may be limited [3].

Application
Selection Property
Validation Focus
Anemia management in pregnancy
Tolerability and adherence profile
GI adverse event monitoring
Iron supplementation for GI-sensitive premenopausal women
Reported lower adverse events
Adherence and discontinuation rates
Latent iron deficiency prevention
Ascorbic acid-enhanced absorption
Iron bioavailability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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